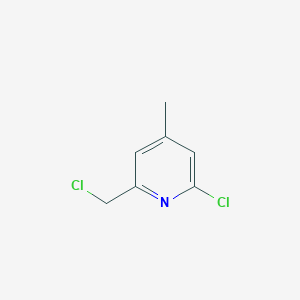

2-Chloro-6-(chloromethyl)-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(chloromethyl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKOGICBHJBHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227606-30-5 | |

| Record name | 2-chloro-6-(chloromethyl)-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Chloromethyl 4 Methylpyridine and Its Analogues

Established Synthetic Pathways and Mechanistic Considerations

The construction of the 2-chloro-6-(chloromethyl)-4-methylpyridine scaffold typically involves multi-step sequences starting from readily available pyridine (B92270) precursors. These methods are designed to regioselectively introduce the chloro and chloromethyl functionalities onto the pyridine ring.

Multi-step Chlorination Strategies from Pyridine Precursors

A common approach to synthesizing substituted pyridines involves the sequential introduction of functional groups. This strategy allows for precise control over the final structure of the molecule.

The direct chlorination of alkyl-substituted pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which often necessitates harsh reaction conditions. youtube.com However, the presence of activating groups or the use of specific reagents can facilitate regioselective chlorination. For instance, the chlorination of 3-methylpyridine (B133936) 1-oxide with phosphorus oxychloride in the presence of a basic organic nitrogen mixture can yield 2-chloro-4-methylpyridine (B103993) with a significantly reduced proportion of isomeric by-products. alkalimetals.com Another approach involves the use of designed phosphine (B1218219) reagents to achieve excellent control of regioselectivity and site selectivity in the chlorination of substituted pyridines. nih.gov

The regioselectivity of halogenation is highly dependent on the reaction conditions and the substituents present on the pyridine ring. For example, ionic bromination of 3,5-dimethylpyridine (B147111) with bromine in oleum (B3057394) occurs at the 2 and 6 positions, whereas chlorination with thionyl chloride cleanly yields the 4-chloro product. youtube.com This highlights the intricate interplay of electronic and steric effects in directing the incoming electrophile.

A study on the synthesis of C4-alkylated pyridines demonstrated a method using a maleate-derived blocking group to control Minisci-type decarboxylative alkylation at the C-4 position. nih.govchemrxiv.org This strategy allows for the synthesis of 4-alkylpyridines, which can then be subjected to further functionalization, such as chlorination at other positions.

| Starting Material | Reagent(s) | Product | Key Findings |

| 3-Methylpyridine 1-oxide | Phosphorus oxychloride, basic organic nitrogen mixture | 2-Chloro-4-methylpyridine | High yield and reduced isomeric by-products. alkalimetals.com |

| 3,5-Dimethylpyridine | Thionyl chloride | 4-Chloro-3,5-dimethylpyridine | Clean chlorination at the 4-position. youtube.com |

| Substituted Pyridines | Designed phosphine reagents | Isomeric pyridyl chlorides | Excellent control of regioselectivity and site selectivity. nih.gov |

| Pyridine | Maleate-derived blocking group, Minisci-type alkylation | C4-Alkylated Pyridines | Exquisite control for alkylation at the C-4 position. nih.govchemrxiv.org |

The introduction of a chloromethyl group onto a methyl-pyridine ring is a critical step in the synthesis of the target compound. The choice of chlorinating agent and the control of reaction parameters are paramount to achieving high yields and minimizing side reactions. A common strategy involves the conversion of a methyl group to a hydroxymethyl group, which is then chlorinated. google.com

Thionyl chloride (SOCl₂) is a widely used reagent for converting alcohols to alkyl chlorides. prepchem.com In the context of pyridine synthesis, it is employed to chlorinate hydroxymethylpyridines. For example, 3-pyridinemethanol (B1662793) reacts with thionyl chloride to produce 3-(chloromethyl)pyridine (B1204626) hydrochloride. google.com The reaction is typically carried out in an inert solvent, and the molar ratio of the alcohol to thionyl chloride is carefully controlled to ensure complete conversion. google.com The presence of pyridine in reactions involving thionyl chloride can influence the reaction pathway. nih.govnih.govcolab.ws While effective, the use of thionyl chloride can sometimes lead to the formation of undesired by-products if the reaction is not carefully controlled, as it can also chlorinate the pyridine ring itself under certain conditions. mdpi.com

| Starting Material | Reagent(s) | Product | Reaction Conditions |

| 6-Chloro-2-pyridylmethanol | Thionyl chloride | 6-Chloro-2-chloromethylpyridine | Methylene chloride, room temperature, 1 hour. prepchem.com |

| 3-Pyridinemethanol | Thionyl chloride | 3-(Chloromethyl)pyridine hydrochloride | Molar ratio of 1:(1.1-1.3). google.com |

| 1,2-Diphenylethanol | Thionyl chloride | 1,2-Diphenylethyl chloride | Reflux in neat thionyl chloride or toluene (B28343) with catalytic DMF. reddit.com |

Phosphorus pentachloride (PCl₅) is another powerful chlorinating agent used in the synthesis of chloromethylpyridines. wikipedia.org It can be used to convert hydroxymethylpyridines to their corresponding chlorides. PCl₅ can also act as a Lewis acid, which can influence its reactivity. wikipedia.org For instance, in the synthesis of 2-chloro-5-chloromethylpyridine, a mixture of phosphorus oxychloride and phosphorus pentachloride is used to chlorinate 2-methoxy-5-methoxymethyl-pyridine. google.com The reaction is typically carried out at elevated temperatures. PCl₅ can also chlorinate the pyridine ring itself, and at very high temperatures (350°C), it can lead to perchlorination. The interaction of PCl₅ with pyridine can form a donor-acceptor complex, which can modulate its reactivity. nih.gov

| Starting Material | Reagent(s) | Product | Key Findings |

| 2-Methoxy-5-methoxymethyl-pyridine | Phosphorus oxychloride, Phosphorus(V) chloride | 2-Chloro-5-chloromethylpyridine | Reaction carried out at reflux. google.com |

| Pyridine N-oxide | Phosphorus pentachloride | 4-Chloropyridine | PCl₅ deoxygenates the N-oxide and chlorinates the ring. |

| Pyridine | Phosphorus pentachloride | Pentachloropyridine | Vapor-phase reaction at 350°C. |

An alternative and milder approach to chloromethylation involves the use of the Vilsmeier-Haack reagent, which can be formed from cyanuric chloride and dimethylformamide (DMF). This reagent system has been successfully employed for the conversion of hydroxymethylpyridines to chloromethylpyridines under milder conditions compared to traditional chlorinating agents. A notable example is the synthesis of 2-bromo-6-chloromethylpyridine from 2-bromo-6-hydroxymethylpyridine using cyanuric chloride. mdpi.com This method avoids the harsh conditions and the formation of toxic byproducts associated with reagents like thionyl chloride. mdpi.com

Another modified synthesis of a chloromethylpyridine derivative utilized trichloroisocyanuric acid (TCCA) for the allylic chlorination of a methylsulfonyl-substituted pyridine. orientjchem.org TCCA is considered a safe and efficient chlorinating agent, particularly for large-scale applications, due to its high atom economy and solubility in organic solvents. orientjchem.org

| Starting Material | Reagent(s) | Product | Key Findings |

| 2-Bromo-6-hydroxymethylpyridine | Cyanuric chloride | 2-Bromo-6-chloromethylpyridine | Milder reaction conditions compared to SOCl₂. mdpi.com |

| 2,3-Dimethyl-4-(methylsulfonyl)pyridine | Trichloroisocyanuric acid (TCCA) | 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine | TCCA is a safe and efficient chlorinating agent for large-scale use. orientjchem.org |

Oxidative Chlorination Approaches in Pyridine Synthesis

Oxidative chlorination provides a direct route to introduce chlorine atoms onto the pyridine ring. While direct electrophilic substitution on the electron-deficient pyridine ring can be challenging, often requiring harsh conditions, the use of pyridine N-oxides significantly enhances reactivity. nih.govumich.edu The N-oxide activates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions. youtube.comresearchgate.net

The reaction of a pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride can lead to the formation of chloropyridines. stackexchange.comalkalimetals.com For instance, the reaction of 3-methylpyridine 1-oxide with phosphorus oxychloride can yield 2-chloro-4-methylpyridine. alkalimetals.com The conditions for these reactions, including temperature and the presence of a base, are crucial in determining the regioselectivity and yield of the desired chlorinated product. youtube.comalkalimetals.com

Radical chlorination at high temperatures is another method to achieve chlorination of the pyridine ring. youtube.com This gas-phase reaction often results in a mixture of products, including monochlorinated and dichlorinated pyridines. youtube.com For example, the chlorination of 3-picoline in the gas phase at 390°C can produce 2-chloro-5-methylpyridine. youtube.com

Alternative Synthetic Routes for Chloromethylated Pyridines

Esterification-Hydrolysis Pathway Applications

An alternative to direct chloromethylation involves a multi-step sequence starting from a suitable pyridine precursor. One such pathway involves the conversion of a methyl group on the pyridine ring to a chloromethyl group via an intermediate ester. For instance, a methyl group at the 2-position can be converted to an acetoxymethyl group using acetic anhydride (B1165640). orientjchem.org This acetoxy methyl group is then hydrolyzed to a hydroxymethyl group, which can be subsequently chlorinated using a reagent like thionyl chloride (SOCl₂) to yield the desired chloromethyl pyridine derivative. orientjchem.orggoogle.comprepchem.com

This esterification-hydrolysis-chlorination sequence offers a controlled method for introducing the chloromethyl group and can be advantageous when direct chlorination methods lack selectivity or lead to undesired byproducts. A patent describes a process where 2-methyl-6-acetylpyridine is reduced to 2-methyl-6-hydroxymethylpyridine and then treated with a chlorinating agent to obtain 2-methyl-6-(chloromethyl) pyridine hydrochloride. google.com

Direct Chlorination of Pyridine Derivatives

Direct chlorination of the side chain of methylpyridines (picolines) is a common industrial approach. youtube.com This reaction is typically a free-radical process initiated by UV light or a radical initiator. google.com The chlorination of the methyl group is generally favored over substitution on the pyridine ring under these conditions. youtube.comgoogle.com However, the reaction can produce a mixture of mono-, di-, and trichlorinated products, and controlling the degree of chlorination can be challenging. google.com

For instance, the vapor-phase chlorination of 3-methylpyridine at high temperatures (250-400 °C) can yield a mixture of chlorinated derivatives, including those with a single chlorine on the ring and multiple chlorines on the methyl group. google.com The use of a large excess of chlorine is often required. google.com To avoid the formation of polychlorinated by-products, the reaction may need to be stopped before completion, leading to complex separation procedures.

Another approach involves the chlorination of a hydroxymethylpyridine derivative. The synthesis of 2-chloro-6-(chloromethyl)pyridine (B1591532) can be achieved by reacting 6-chloro-2-pyridylmethanol with thionyl chloride. prepchem.com This method relies on the availability of the corresponding hydroxymethyl precursor.

Mechanistic Insights into Carbon-Chlorine Bond Formation in Halogenated Pyridine Systems

The formation of a carbon-chlorine bond in pyridine systems can proceed through different mechanisms depending on the reagents and reaction conditions.

In the case of deoxygenative chlorination of pyridine N-oxides with reagents like POCl₃, the reaction is believed to proceed through an initial O-phosphorylation or acylation of the N-oxide. stackexchange.comresearchgate.net This activates the pyridine ring for nucleophilic attack by a chloride ion at the 2- or 4-position, followed by elimination to form the chlorinated pyridine. The regioselectivity is influenced by the electronic nature of substituents on the pyridine ring. youtube.com

For the side-chain chlorination of methylpyridines, a free-radical mechanism is dominant. youtube.comgoogle.com The reaction is initiated by the formation of chlorine radicals, which then abstract a hydrogen atom from the methyl group to form a pyridylmethyl radical. This radical then reacts with molecular chlorine to form the chloromethylpyridine and a new chlorine radical, propagating the chain reaction.

Theoretical studies using density functional theory (DFT) have provided insights into the interaction between pyridine derivatives and atomic chlorine. researchgate.netnasa.gov These studies indicate that a complex can be formed through a two-center, three-electron (2c-3e) bond between the nitrogen atom of the pyridine and the chlorine atom. researchgate.net The strength of this interaction is influenced by the basicity of the pyridine. researchgate.net Further computational studies have explored the nature of bonding in various pyridine complexes, including those involving chalcogen and tetrel bonds, which contribute to a deeper understanding of the intermolecular forces at play. nih.gov

Innovative Synthetic Approaches and Process Intensification in the Production of this compound

The demand for efficient and scalable production methods for key intermediates like this compound has driven the adoption of innovative synthetic approaches and process intensification technologies.

Continuous Flow Chemistry for Enhanced Synthesis Efficiency and Scalability

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of halogenated pyridines. The key benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents and reactive intermediates, precise control over reaction parameters (temperature, pressure, residence time), and the potential for higher yields and purity. These factors make continuous flow a highly attractive platform for the industrial production of this compound and its analogues.

The ability to precisely control temperature in microreactors is particularly crucial for exothermic reactions like chlorination, minimizing the formation of byproducts. The rapid mixing achieved in flow systems can also enhance reaction rates and selectivity. Furthermore, the scalability of continuous flow processes is often more straightforward than for batch reactions, allowing for a seamless transition from laboratory-scale development to industrial-scale manufacturing.

While specific examples of the continuous flow synthesis of this compound are not extensively detailed in the provided search results, the general principles and demonstrated benefits of flow chemistry for other challenging chemical transformations strongly suggest its applicability and potential for optimizing the production of this important intermediate. The development of robust and efficient continuous flow processes for halogenated pyridines represents a key area for future research and industrial implementation.

Green Chemistry Principles in the Synthesis of Halogenated Pyridines

The synthesis of halogenated pyridines is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key considerations include maximizing atom economy and utilizing environmentally benign solvents and catalysts.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgwjpps.com Reactions with high atom economy are inherently more sustainable as they minimize the generation of waste byproducts. wjpps.com Traditional synthetic routes, while potentially high-yielding, can suffer from poor atom economy. For instance, substitution reactions inherently generate leaving groups as waste, which lowers the atom economy. rsc.org

In the context of synthesizing halogenated pyridines, achieving high atom economy requires careful selection of reaction pathways. Addition reactions are typically 100% atom economical, as all reactant atoms are incorporated into the product. In contrast, substitution and elimination reactions are inherently less economical. The Wittig reaction, for example, can have a high yield but produces a stoichiometric amount of phosphine oxide waste, resulting in very low atom economy. rsc.org

To improve the sustainability of producing compounds like this compound, chemists focus on designing synthetic routes that favor addition or rearrangement reactions over substitutions. When substitutions are unavoidable, the choice of reagents is critical. Using lower molecular weight reagents can help improve the atom economy calculation. acs.org Some modern synthetic methods, particularly those performed under solvent-free microwave conditions, can achieve 100% atom economy, generating no environmental waste. researchgate.net

The choice of solvent is a critical factor in the environmental footprint of a chemical process. An ideal green synthesis minimizes or eliminates the use of volatile and hazardous organic solvents. researchgate.net Significant progress has been made in developing syntheses of halogenated pyridines in environmentally benign media. For instance, a highly efficient and selective amination of polyhalogenated pyridines has been developed using water as the solvent, avoiding the need for traditional organic solvents. nih.gov

Solvent-free reaction conditions represent an even greener alternative. ulisboa.pt Mechanochemistry, which involves conducting reactions in a ball mill, is an emerging sustainable technique that often requires minimal or no solvent, reduces waste, and can accelerate reaction rates. rsc.org Furthermore, the development of "eco-catalysis," which utilizes catalysts derived from renewable sources like fruit waste, offers a sustainable approach by combining high selectivity and activity with recyclability. nih.gov These catalytic systems, along with solvent-free approaches, are pivotal in creating sustainable production pathways for complex molecules like halogenated pyridines. researchgate.netnih.gov

Chemical Transformations and Reactive Intermediates Involving 2 Chloro 6 Chloromethyl 4 Methylpyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the 6-position is the most reactive site for nucleophilic substitution due to the stability of the transition state, which is stabilized by the adjacent aromatic pyridine (B92270) ring. These reactions typically proceed via an SN2 mechanism.

Reaction with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols)

While specific literature for 2-Chloro-6-(chloromethyl)-4-methylpyridine is limited, the reaction of the chloromethyl group with oxygen-based nucleophiles is a well-established transformation for analogous picolyl chlorides. The reaction with alcohols or phenols, typically in the presence of a base, yields the corresponding ethers. The base deprotonates the alcohol or phenol (B47542) to generate a more potent alkoxide or phenoxide nucleophile, which then displaces the chloride ion.

For instance, the reaction with sodium ethoxide in ethanol (B145695) would be expected to produce 2-Chloro-6-(ethoxymethyl)-4-methylpyridine. The general reaction is as follows:

R-OH + Base → R-O⁻

R-O⁻ + Cl-CH₂-Py → R-O-CH₂-Py + Cl⁻ (where Py represents the 2-chloro-4-methyl-pyridin-6-yl moiety)

The conversion of alcohols to alkyl halides can also be achieved using reagents like thionyl chloride (SOCl₂), often in the presence of pyridine. This reaction typically proceeds with inversion of configuration if pyridine is used, via an SN2 mechanism. masterorganicchemistry.comyoutube.com

Reaction with Nitrogen-Based Nucleophiles (e.g., Amines, Hydrazines)

The chloromethyl group readily reacts with various nitrogen-based nucleophiles such as primary and secondary amines, as well as hydrazine (B178648). These reactions lead to the formation of the corresponding substituted aminomethylpyridines. For example, reaction with piperidine (B6355638) would yield 2-Chloro-4-methyl-6-(piperidin-1-ylmethyl)pyridine. pharmaffiliates.com

Hydrazine hydrate (B1144303) is a common reagent used to introduce a hydrazinyl group. lookchem.com The high reactivity of the chloromethyl group ensures that this substitution occurs under mild conditions, often at room temperature. The reaction of 2,6-dichloropyridine (B45657) with hydrazine hydrate has been shown to produce 2-chloro-6-hydrazinopyridine, demonstrating the viability of substitution at a chloro-substituted pyridine ring, although the chloromethyl group is generally more reactive. lookchem.com

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles on Related Chloropyridines

| Starting Material | Nucleophile | Product | Reference |

| 2-Chloropyridine | Various Amines | 2-Aminopyridines | researchgate.net |

| 2,6-Dichloropyridine | Hydrazine Hydrate | 2-Chloro-6-hydrazinopyridine | lookchem.com |

| 2-CHLORO-4-(CHLOROMETHYL)-6-METHYLPYRIDINE | (rac)-2,2,2-trifluoro-N-({[6-(4-fluoro-2-methoxyphenyl)pyrimidin-4-yl]amino}methyl)-N-methyl-acetamide | C₁₉H₁₉FN₄OS derivative | lookchem.com |

Reaction with Sulfur-Based Nucleophiles (e.g., Thiols)

Sulfur-based nucleophiles, such as thiols, are excellent partners for substitution reactions at the chloromethyl group. Thiols are generally more nucleophilic than their corresponding alcohols. In the presence of a base to form a thiolate anion, they react rapidly with this compound to form thioethers. For example, reaction with sodium thiomethoxide (NaSMe) would be expected to yield 2-Chloro-4-methyl-6-((methylthio)methyl)pyridine. A patented process describes the preparation of 2-chloro-6-methylthiotoluene from a corresponding precursor using sodium methyl mercaptan. google.com

Regioselectivity and Stereoelectronic Effects in Substitution Reactions

The presence of two electrophilic carbon centers in this compound—the sp³-hybridized carbon of the chloromethyl group and the sp²-hybridized C-2 of the pyridine ring—raises the question of regioselectivity.

SN2 at the Chloromethyl Group: This pathway is generally favored for most nucleophiles under standard conditions. The chloromethyl group acts as a reactive benzylic-type halide, and the SN2 transition state is significantly lower in energy compared to the alternative SNAr pathway.

SNAr at the C-2 Position: Nucleophilic aromatic substitution at the 2-position of the pyridine ring is possible but typically requires more forcing conditions or highly activated substrates. The reactivity towards SNAr is often lower for 2-chloropyridines compared to analogous pyrimidines or quinazolines unless additional electron-withdrawing groups are present. researchgate.netnih.gov

Therefore, a nucleophile will preferentially attack the chloromethyl group. Selective substitution at the C-2 position in the presence of an unreacted chloromethyl group would be challenging to achieve and would likely require protection of the chloromethyl group or carefully chosen reaction conditions and nucleophiles. Quantum mechanics analyses on related systems like 2-MeSO₂-4-chloropyrimidine show that non-covalent interactions can direct nucleophiles to a specific site, highlighting the subtle effects that can govern regioselectivity. wuxiapptec.com

Pyridine Ring Functionalization via the Chloro Substituent

While the chloromethyl group is more reactive towards simple nucleophilic substitution, the chloro group at the C-2 position provides a handle for functionalization via transition metal-catalyzed reactions.

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base. libretexts.org The 2-chloro substituent on the pyridine ring is a suitable electrophile for this transformation.

Although no specific examples of Suzuki-Miyaura coupling with this compound are available in the surveyed literature, the reaction is well-documented for a wide range of 2-chloropyridines. alkalimetals.comsigmaaldrich.com For example, 2-Chloro-4-methylpyridine (B103993) reacts with 3,5-bis(trifluoromethyl)phenylboronic acid in a palladium-catalyzed cross-coupling reaction. sigmaaldrich.com It is expected that this compound would similarly react with various aryl- or vinyl-boronic acids at the C-2 position to yield 2-substituted-6-(chloromethyl)-4-methylpyridines. The chloromethyl group is generally stable under the typically neutral or basic conditions of the Suzuki-Miyaura reaction.

Table 2: Illustrative Suzuki-Miyaura Coupling of a Related 2-Chloropyridine

| Aryl Halide | Boronic Acid | Catalyst System | Product | Reference |

| 2-Chloro-4-methylpyridine | 3,5-bis(trifluoromethyl)phenylboronic acid | Palladium catalyst | 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine | alkalimetals.comsigmaaldrich.com |

The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Aromatic Nucleophilic Substitution (SNAr) Pathways on the Pyridine Ring

The pyridine ring, particularly when substituted with electron-withdrawing groups like halogens, is susceptible to nucleophilic aromatic substitution (SNAr). In the case of this compound, the chlorine atom at the C2 position is the primary site for such attacks. The disruption of the ring's aromaticity is a necessary step in this reaction mechanism. youtube.com The presence of the nitrogen atom in the pyridine ring facilitates this reaction compared to analogous benzene (B151609) systems by stabilizing the negatively charged intermediate (a Meisenheimer-like complex).

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to a tetrahedral intermediate. youtube.com The aromaticity is then restored by the expulsion of the chloride ion. youtube.com The rate and success of these reactions are influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as amines, alkoxides, and thiolates, are commonly employed.

Research has shown that SNAr reactions on halopyridines can be performed under various conditions, including in aqueous media with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which can facilitate the reaction between various nucleophiles and electrophiles under mild conditions. d-nb.info The reactivity of the electrophile in SNAr reactions can be predicted using computational models based on descriptors like the LUMO energy and molecular electrostatic potential (ESP). chemrxiv.org

Table 1: Examples of Nucleophiles in SNAr Reactions with Halopyridines

| Nucleophile Class | Specific Example |

| N-Nucleophiles | Amines (e.g., pyrrolidine) d-nb.info |

| O-Nucleophiles | Alkoxides, Phenoxides chemrxiv.org |

| S-Nucleophiles | Thiolates |

Oxidation and Reduction Chemistry of this compound

Formation of Pyridine N-Oxides and Subsequent Rearrangements

The nitrogen atom of the pyridine ring in this compound can be readily oxidized to form the corresponding pyridine N-oxide. This transformation significantly alters the electronic properties of the heterocyclic ring, making it more electron-rich and influencing its reactivity towards both electrophiles and nucleophiles. scripps.edu

Common oxidizing agents for this purpose include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org The formation of the N-oxide increases the reactivity of the ring towards nucleophilic substitution. scripps.edu

Once formed, pyridine N-oxides with a methyl or chloromethyl group at the C2 position can undergo rearrangements, particularly upon treatment with reagents like acetic anhydride (B1165640) or phosphoryl chloride. chemtube3d.comgoogle.com For instance, reaction with acetic anhydride can lead to acylation of the oxygen atom, followed by a rearrangement to yield a 2-acetoxymethylpyridine derivative. chemtube3d.com This process often proceeds through a d-nb.infod-nb.info-sigmatropic rearrangement. chemtube3d.com Similarly, treatment with phosphoryl chloride can lead to chlorination of the side chain. google.comresearchgate.net

Selective Reduction to Less Halogenated Derivatives

Selective reduction of this compound offers a pathway to derivatives with fewer halogen atoms. This can be a challenging transformation due to the presence of two different types of C-Cl bonds (one on the aromatic ring and one on the methyl group). The reactivity of these positions towards reduction can differ, allowing for potential selectivity under specific conditions.

Catalytic hydrogenation is a common method for the reduction of chloro-substituted pyridines. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (pressure, temperature, solvent, and additives) can influence the outcome and selectivity. For example, specific catalytic systems can be designed to preferentially reduce the chloromethyl group while leaving the ring chlorine intact, or vice-versa. While specific examples for the selective reduction of this compound are not abundant in the provided search results, the principles of selective dehalogenation are well-established in pyridine chemistry.

Derivatization Strategies for Advanced Heterocyclic Scaffolds

Formation of Pyridinium (B92312) Salts

The nitrogen atom of this compound can react with various alkylating agents to form quaternary pyridinium salts. rsc.org These salts are valuable intermediates in organic synthesis and have applications as ionic liquids, phase-transfer catalysts, and in the generation of pyridinium ylides. rsc.orgresearchgate.net

The formation of a pyridinium salt enhances the electron-withdrawing nature of the pyridine ring, which can activate the ring for subsequent reactions. The reaction typically involves treating the pyridine derivative with an alkyl halide or another suitable electrophile. Pyridinium salts can also be synthesized from pyrylium (B1242799) salts. researchgate.net

Table 2: Applications of Pyridinium Salts

| Application | Description |

| Phase-Transfer Catalysts | Facilitate the transfer of reactants between immiscible phases. researchgate.net |

| Ionic Liquids | Salts with low melting points, used as environmentally benign solvents. researchgate.net |

| Precursors to Pyridinium Ylides | Used in various cycloaddition and rearrangement reactions. rsc.org |

| Biological Applications | Investigated for uses such as gene delivery. researchgate.net |

Cyclization Reactions and Annulation Strategies for Fused Pyridine Systems

The bifunctional nature of this compound, with two reactive electrophilic centers, makes it a valuable precursor for constructing fused heterocyclic systems. These reactions often involve intramolecular or intermolecular cyclizations.

Annulation strategies, such as the Robinson annulation, can be adapted to nitrogen-containing heterocycles to build fused bicyclic systems. nih.gov While a direct application of the Robinson annulation on this compound is not explicitly detailed, the principle of using a bifunctional substrate to construct a new ring is relevant. For instance, the chloromethyl group can be converted into a nucleophilic center, which can then attack an electrophilic site introduced elsewhere on the molecule or on a reaction partner, leading to cyclization.

The development of efficient protocols for the annulation of the 2-pyridone ring system, for example, highlights the importance of creating fused structures for applications in drug discovery. nih.gov These strategies can involve tandem reactions and cyclizations under either acidic or basic conditions to yield complex polycyclic scaffolds. nih.gov

Spectroscopic and Advanced Analytical Characterization of 2 Chloro 6 Chloromethyl 4 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as an unparalleled method for deducing the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and environment of molecules in solution.

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms within a molecule. For pyridine (B92270) derivatives, the chemical shifts of the aromatic protons are particularly diagnostic. In the case of 2-Chloro-6-(chloromethyl)-4-methylpyridine, the protons on the pyridine ring and the methyl and chloromethyl substituents exhibit characteristic signals.

The analysis of related structures provides a framework for predicting the ¹H NMR spectrum of this compound. For instance, in 2-(chloromethyl)pyridine (B1213738) hydrochloride, the protons on the pyridine ring appear at distinct chemical shifts, with assignments typically ranging from 7.9 to 8.9 ppm, while the chloromethyl protons are observed around 5.2 ppm. chemicalbook.com Similarly, for 2-chloro-5-methylpyridine, the aromatic protons resonate at approximately 7.13, 7.45, and 8.18 ppm, with the methyl protons appearing around 2.27 ppm. chemicalbook.com

Based on these and other related pyridine derivatives, the expected ¹H NMR chemical shifts for this compound can be estimated. researchgate.netresearchgate.net The two aromatic protons would likely appear as singlets in the aromatic region, and the methyl and chloromethyl protons would also present as distinct singlets.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic-H (C3-H) | ~7.2-7.4 |

| Aromatic-H (C5-H) | ~7.2-7.4 |

| Chloromethyl (-CH₂Cl) | ~4.6-4.8 |

| Methyl (-CH₃) | ~2.4-2.6 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal. For this compound, one would expect to observe signals for the five carbon atoms of the pyridine ring, the carbon of the methyl group, and the carbon of the chloromethyl group.

Data from analogous compounds aids in the assignment of these signals. For example, in 2,6-bis(chloromethyl)pyridine, the carbon atoms of the pyridine ring and the chloromethyl groups show specific resonances. chemicalbook.com Similarly, the ¹³C NMR spectrum of 4-(chloromethyl)pyridine (B78701) hydrochloride reveals the chemical shifts for its constituent carbon atoms. chemicalbook.com The analysis of various pyridine derivatives shows that the carbon atoms attached to chlorine atoms are significantly deshielded, appearing at higher chemical shifts. hmdb.cadocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (C-Cl) | ~150-152 |

| C3 | ~122-124 |

| C4 (C-CH₃) | ~148-150 |

| C5 | ~120-122 |

| C6 (C-CH₂Cl) | ~156-158 |

| -CH₂Cl | ~45-47 |

| -CH₃ | ~18-20 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound, allowing for both the separation of the compound from any impurities and its subsequent identification based on its mass spectrum. nih.gov The mass spectrum of the target compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. The fragmentation pattern is often predictable, with common losses including chlorine atoms and the chloromethyl group. chemicalbook.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass. This precision allows for the determination of the elemental composition of the molecule, confirming the chemical formula. For this compound (C₇H₇Cl₂N), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

A key feature in the mass spectrum of a chlorinated compound is the presence of a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. libretexts.org This results in a distinctive M+2 peak in the mass spectrum for every chlorine atom present in the molecule. chromatographyonline.com

For a molecule containing two chlorine atoms, such as this compound, the mass spectrum will exhibit a characteristic pattern for the molecular ion cluster. The relative intensities of the M, M+2, and M+4 peaks will be approximately in a 9:6:1 ratio, providing clear evidence for the presence of two chlorine atoms in the molecule. libretexts.org This isotopic signature is a powerful tool for confirming the identity of halogenated compounds. chemicalbook.comnih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups in this compound include the pyridine ring, a chloro-substituent on the ring, a chloromethyl group, and a methyl group. The vibrational frequencies for these groups can be assigned based on data from related compounds like 2-chloro-6-methyl pyridine and 2-chloro-4-(trifluoromethyl) pyridine. orientjchem.orgresearchgate.net

The analysis of 2-chloro-6-methyl pyridine reveals characteristic bands for C-H deformation, C-C and C-N stretching, and in-plane bending of the methyl group. researchgate.net For instance, in a related pyridine derivative, C-N stretching vibrations are typically observed in the region of 1382-1266 cm⁻¹. researchgate.net The C-Cl stretching vibration is also a key indicator. The presence of the chloromethyl group (-CH₂Cl) is expected to introduce specific stretching and bending vibrations.

A summary of the predicted characteristic IR absorption bands for this compound is presented below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (in -CH₃ and -CH₂Cl) | 2850 - 3000 | Stretching |

| C=C and C=N (Pyridine ring) | 1400 - 1600 | Stretching |

| -CH₃ | ~1375 | In-plane bending |

| -CH₂- | ~1465 | Deformation (Scissoring) |

| C-N (Pyridine ring) | 1260 - 1380 | Stretching |

| C-Cl (Aromatic) | 1000 - 1100 | Stretching |

| C-Cl (Aliphatic) | 650 - 850 | Stretching |

This table is predictive and based on data from analogous compounds.

These assignments allow for the confident identification of this compound and can be used to distinguish it from starting materials, by-products, or degradation products in a reaction mixture.

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating complex mixtures and quantifying the individual components. For a substituted pyridine like this compound, which acts as an alkylating agent, specific techniques are employed to ensure purity and monitor reaction progress.

Supercritical Fluid Chromatography (SFC) for Alkylating Agents

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines the advantages of both gas and liquid chromatography. libretexts.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster and more efficient separations. youtube.com

SFC is particularly well-suited for the analysis of thermally labile molecules and chiral compounds. wikipedia.org Its application extends to various fields, including pharmaceuticals, environmental analysis, and food science. teledynelabs.com For instance, SFC is used to detect pollutants such as organochlorine pesticides and polycyclic aromatic hydrocarbons (PAHs). teledynelabs.com

While specific studies on the SFC analysis of this compound are not prevalent, the technique is highly applicable to this class of compounds. The analysis of halogenated and aromatic compounds is a common application of SFC. nih.gov The use of pyridine-based stationary phases in SFC has also been explored, demonstrating good performance for the analysis of basic compounds. researchgate.net The advantages of SFC for analyzing alkylating agents like this compound include:

High Throughput: The low viscosity of the supercritical fluid mobile phase allows for high flow rates and rapid analysis times, which is beneficial in drug discovery and process development. chromatographyonline.com

Greener Chemistry: The primary mobile phase is typically carbon dioxide, which can be recycled. This significantly reduces the consumption of organic solvents compared to HPLC. youtube.com

Versatility: SFC can be used with a wide range of stationary phases, including those used in normal-phase and chiral chromatography, making it adaptable for various separation challenges. chromatographyonline.com

| Parameter | Typical Value/Condition | Purpose |

| Mobile Phase | Supercritical CO₂ with a co-solvent (e.g., methanol, ethanol) | Elution of the analyte from the column. The co-solvent modifies the polarity. |

| Stationary Phase | Silica (B1680970), Diol, 2-Ethylpyridine, or Chiral Stationary Phases | Provides the separation mechanism based on analyte interactions. |

| Column Temperature | 30 - 60 °C | To maintain the mobile phase in a supercritical state and influence selectivity. |

| Back Pressure | 100 - 400 bar | To maintain the mobile phase in a supercritical state. |

| Detector | UV-Vis, Mass Spectrometry (MS) | For the detection and quantification of the separated components. |

This table presents typical parameters for SFC analysis of small organic molecules.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds in a mixture. In synthetic organic chemistry, HPLC is an invaluable tool for monitoring the progress of a reaction.

The synthesis of pyridine derivatives often involves multiple steps where tracking the consumption of reactants and the formation of products and by-products is crucial for optimizing reaction conditions and yield. For example, in syntheses involving related pyridine compounds, HPLC and gas-liquid chromatography (GLC) are standard methods for analyzing the reaction mixture and ensuring the purity of the final product. google.comprepchem.com A reverse-phase HPLC (RP-HPLC) method is commonly developed for this purpose, where a nonpolar stationary phase is used with a polar mobile phase.

By taking aliquots of the reaction mixture at different time intervals and analyzing them by HPLC, chemists can:

Determine the rate of consumption of the starting materials.

Track the formation of the desired product, this compound.

Identify and quantify the formation of any impurities or by-products.

This information allows for the precise determination of the reaction endpoint, preventing the formation of excess by-products and ensuring the quality of the crude product before purification. Method validation according to ICH guidelines is often performed to ensure the method is accurate, precise, specific, and robust. researchgate.net

| Parameter | Typical Value/Condition | Purpose |

| Mobile Phase | A mixture of water (often with a buffer like phosphate (B84403) or an acid like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile, methanol). | To elute the compounds from the column. The gradient or isocratic composition is optimized for separation. |

| Stationary Phase | C18 or C8 bonded silica (for Reverse-Phase) | A non-polar phase that separates compounds based on their hydrophobicity. |

| Column Temperature | Ambient or slightly elevated (e.g., 25-40 °C) | To ensure reproducible retention times and improve peak shape. |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis (set at a wavelength where the analyte absorbs, e.g., ~270 nm for pyridine ring) | To detect and quantify the compounds as they elute. |

This table presents typical parameters for RP-HPLC analysis for reaction monitoring of aromatic compounds.

Computational and Theoretical Investigations of Halogenated Pyridine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for calculating the electronic properties of organic molecules, providing a good balance between computational cost and accuracy. nanobioletters.comresearchgate.net It is particularly useful for analyzing molecules with diverse functional groups, like substituted pyridines, allowing for detailed investigation of their structure, vibrational frequencies, and electronic characteristics. nanobioletters.comresearchgate.net

The electronic landscape of the pyridine (B92270) ring is significantly influenced by its substituents. In 2-Chloro-6-(chloromethyl)-4-methylpyridine, three different groups modulate the electron density, particularly at the nitrogen atom. The chloro group at position 2 and the chloromethyl group at position 6 are electron-withdrawing due to the high electronegativity of chlorine, which creates a strong inductive effect. This effect has been shown to have a marked influence on the sp² electrons of the ring nitrogen atom. researchgate.net Conversely, the methyl group at position 4 is electron-donating.

Computational studies, often employing Natural Bond Orbital (NBO) analysis, can quantify these effects by calculating the natural atomic population and the π-electron population at the nitrogen atom. acs.org For halogenated pyridines, the general findings indicate:

Electron-Donating Groups (EDGs): Substituents like methyl groups increase the electron shielding of the nitrogen. acs.org

In the case of this compound, the strong electron-withdrawing character of the two chlorine-containing substituents is expected to dominate over the donating effect of the single methyl group. This leads to a significant decrease in electron density at the pyridine nitrogen compared to unsubstituted pyridine or even picolines. Quantum theory of atoms in molecules (QTAIM) studies further reveal that the nature of the interaction is complex, with contributions from distal atoms highlighting the non-local character of electron density distribution. dntb.gov.ua

Table 1: Predicted Substituent Effects on the Pyridine Nitrogen of this compound

| Substituent | Position | Electronic Effect | Impact on Nitrogen Electron Density |

| -Cl | 2 | Electron-Withdrawing (Inductive) | Decrease |

| -CH₂Cl | 6 | Electron-Withdrawing (Inductive) | Decrease |

| -CH₃ | 4 | Electron-Donating (Hyperconjugation) | Increase |

| Net Effect | N/A | Predominantly Electron-Withdrawing | Significant Decrease |

The basicity of pyridine is a direct consequence of the availability of the lone pair of electrons on the nitrogen atom. Theoretical studies confirm that the introduction of halogen substituents drastically reduces this basicity. For instance, while pyridine is easily protonated by common acids, perfluorinated pyridine can only be protonated by exceptionally strong Brønsted superacids. d-nb.info

This reduced basicity is a direct result of the decreased electron density on the nitrogen atom caused by the electron-withdrawing halogens, as detailed in DFT calculations. acs.org Theoretical models can predict protonation energies and pKa values, which consistently show a significant drop in basicity for halogenated pyridines. For this compound, the combined inductive effect of the chloro and chloromethyl groups would lead to a substantially lower calculated basicity compared to pyridine or 4-methylpyridine (B42270) (γ-picoline). The molecule would be classified as a very weak base, likely requiring a superacid for efficient protonation.

Mechanistic Pathway Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are indispensable for mapping the reaction coordinates and understanding the mechanisms of chemical transformations, including the formation of carbon-halogen bonds.

The synthesis of halogenated pyridines involves the formation of carbon-halogen bonds, the mechanisms of which can be complex. Computational studies have been used to elucidate these pathways. For instance, the halogenation of pyridines can be modeled via several routes:

Electrophilic Aromatic Substitution (EAS): This is a challenging reaction for the electron-deficient pyridine ring and often requires harsh conditions. nih.govchemrxiv.org Computational models can map the energy profile of this pathway, identifying intermediates and transition states.

Ring-Opening/Closing Sequences: A strategy to overcome the low reactivity of pyridines involves transforming them into more reactive acyclic intermediates, such as Zincke imines. nih.govchemrxiv.org DFT calculations on these imine intermediates show that they are polarized alkenes, making them susceptible to regioselective halogenation under mild conditions. chemrxiv.org

Stepwise SNAr Pathways: In other systems, C-Hal bond formation can occur through a nucleophilic aromatic substitution mechanism that requires N-activation of the pyridine ring. Computational studies indicate that such pathways are stepwise. nih.gov

For this compound, the chlorination of the ring at position 2 and the chlorination of the methyl group at position 6 occur via different mechanisms. The ring chlorination is an electrophilic substitution, while the side-chain chlorination proceeds through a free-radical pathway. Both mechanisms can be modeled computationally to understand their kinetics and selectivity.

A critical aspect of mechanistic studies is the characterization of transition states (TS). Quantum chemical calculations can determine the geometry and energy of these fleeting structures, providing deep insight into the reaction's rate and selectivity.

Studies on pyridine halogenation have revealed key features of the transition states:

Hammond Postulate in Action: In the halogenation of Zincke imine intermediates, chlorination results in a more stable intermediate than bromination. In accordance with the Hammond postulate, the chlorination reaction proceeds through an earlier transition state. nih.govchemrxiv.org

Steric and Electronic Control: For halogenation proceeding via phosphonium (B103445) salt intermediates, computational analysis has shown that the rate-determining step is the phosphine (B1218219) elimination. Steric interactions between the departing phosphine group and substituents on the pyridine ring are most pronounced during the C-P bond cleavage in the transition state, which accounts for differences in reactivity and regioselectivity. nih.gov

Table 2: Comparative Features of Computationally Modeled Halogenation Transition States

| Feature | Zincke Imine Halogenation nih.govchemrxiv.org | Phosphonium Salt Halogenation nih.gov |

| Mechanism | Electrophilic attack on alkene | Stepwise SNAr |

| Rate-Determining Step | Varies with halogen | Phosphine elimination |

| Key TS Feature | Earlier TS for chlorination vs. bromination | Steric hindrance during C-P bond cleavage |

| Selectivity Factor | Electronic similarity of C3/C5 positions | Steric destabilization from substituents |

Non-Covalent Interactions in Halogenated Pyridinium (B92312) Salts and Derivatives

When halogenated pyridines are protonated, they form pyridinium salts. The resulting cations are electron-deficient and serve as potent donors for various non-covalent interactions, which can be modeled and quantified using computational methods. d-nb.info These interactions are crucial in crystal engineering and molecular recognition.

Theoretical and crystallographic studies on halogenated pyridinium salts reveal a variety of significant intermolecular forces: nih.govresearchgate.net

Anion-π Interactions: These rare interactions occur between the electron-deficient π-system of the perhalogenated pyridine ring (which has a positive quadrupole moment) and an anion. d-nb.info Hirshfeld surface analysis, a computational tool, can be used to visualize and confirm these interactions. nih.govresearchgate.net

Halogen Bonding: The halogen atoms on the pyridine ring possess an electropositive region known as a σ-hole, allowing them to act as halogen bond donors. d-nb.info These interactions are highly directional and play a major role in directing the packing of molecules in the solid state. acs.org Quantum chemical calculations can precisely model the geometry and estimate the energy of these bonds. mdpi.commdpi.com

Hydrogen Bonding: The protonated nitrogen (N-H) of the pyridinium cation is a strong hydrogen bond donor, readily interacting with anions or other Lewis basic sites. d-nb.info

Computational studies, including DFT and high-level post-Hartree-Fock methods like MP2 and CCSD(T), are used to calculate the interaction energies of these non-covalent forces. mdpi.comnih.gov Techniques such as Non-Covalent Interaction (NCI) plots help visualize the cooperative nature of these bonds, showing how hydrogen and halogen bonds can work together to stabilize a ligand-receptor complex. mdpi.com In the solid state, while electrostatic forces may be the strongest, the high directionality of halogen bonding often governs the supramolecular architecture. acs.org

Table 3: Summary of Non-Covalent Interactions in Halogenated Pyridinium Systems

| Interaction Type | Donor | Acceptor | Key Characteristics | Computational Tools |

| Anion-π | Electron-deficient pyridine ring | Anion | Occurs with highly halogenated, electron-poor rings. d-nb.info | Hirshfeld Surface Analysis, MEP |

| Halogen Bond | Halogen atom (σ-hole) | Lewis base (e.g., anion, N-atom) | Highly directional; guides crystal packing. d-nb.infoacs.org | QTAIM, NCI Plots, MEP |

| Hydrogen Bond | Pyridinium N-H | Lewis base (e.g., anion) | Strong, classical hydrogen bond. d-nb.info | DFT Interaction Energies, NCI Plots |

Applications of 2 Chloro 6 Chloromethyl 4 Methylpyridine As a Versatile Synthetic Building Block

Role as a Key Intermediate in Complex Organic Synthesis

2-Chloro-6-(chloromethyl)-4-methylpyridine is recognized as a pivotal intermediate in multi-step organic syntheses. The two chlorine substituents exhibit different chemical reactivity. The chlorine atom on the benzylic-type chloromethyl group is highly susceptible to nucleophilic substitution, making it an excellent site for introducing a wide variety of functional groups. In contrast, the chlorine atom directly attached to the electron-deficient pyridine (B92270) ring is less reactive towards simple nucleophilic substitution but can be readily displaced through transition-metal-catalyzed cross-coupling reactions.

This differential reactivity is crucial for synthetic chemists, as it allows for a stepwise and controlled elaboration of the molecule. For instance, the chloromethyl group can first be reacted with a nucleophile to build a side chain, leaving the 2-chloro substituent intact for a subsequent cross-coupling reaction, such as a Suzuki, Buchwald-Hartwig, or Negishi coupling. This strategic, sequential functionalization is fundamental to building complex molecular scaffolds from a relatively simple starting material.

Utility in the Preparation of Advanced Heterocyclic Systems and Derivatives

The structure of this compound is pre-organized for the construction of more elaborate heterocyclic systems, particularly those containing a pyridine core, which is a prevalent motif in medicinal and materials chemistry.

Synthesis of Substituted Pyridines and Fused Pyridine Derivatives

The reactivity of chlorinated pyridine derivatives is extensively used to create a diverse range of substituted and fused heterocyclic systems. While direct examples for this compound are specific, the general reactivity patterns of related compounds illustrate its potential. For example, chloro-substituted pyridines can be converted into amino or hydrazido derivatives by reacting them with reagents like ammonium (B1175870) acetate (B1210297) or hydrazine (B178648) hydrate (B1144303). nih.govnih.govdocumentsdelivered.com These newly introduced functional groups can then be used to construct fused ring systems.

The thermal cyclocondensation of an aminopyridine derivative with reagents such as acetic anhydride (B1165640) or formic acid can lead to the formation of pyridopyrimidine derivatives. nih.govnih.gov Furthermore, reactions with bifunctional reagents like malononitrile (B47326) can yield other fused systems, such as 1,8-naphthyridine (B1210474) derivatives. nih.govdocumentsdelivered.com These reactions demonstrate how a simple chloropyridine scaffold can be elaborated into complex, polycyclic aromatic systems. nih.gov

| Examples of Fused Pyridine Synthesis from Chloropyridine Precursors | ||

|---|---|---|

| Precursor Type | Reagent(s) | Resulting Fused System |

| 6-Amino-pyridinecarbonitrile | Acetic Anhydride / Formic Acid | Pyrido[2,3-d]pyrimidine nih.govnih.gov |

| 6-Amino-pyridinecarbonitrile | Malononitrile | 1,8-Naphthyridine nih.govdocumentsdelivered.com |

| 6-Hydrazido-pyridinecarbonitrile | Acetic Acid / Phenylisothiocyanate | Pyrazolo[3,4-b]pyridine nih.govdocumentsdelivered.com |

| 6-Hydrazido-pyridinecarbonitrile | Carbon Disulphide | 1,2,4-Triazolo[3,4-a]pyridine nih.govdocumentsdelivered.com |

Precursor for Pyridine-Containing Ligands in Metal Ion Chelates

Pyridine-based structures are fundamental components of ligands used in coordination chemistry to chelate metal ions. The nitrogen atom of the pyridine ring acts as a strong σ-donor, which helps stabilize high oxidation states in metals. mdpi.com The side chains attached to the pyridine ring can be modified to create multidentate ligands capable of forming stable complexes with metal ions.

The this compound scaffold is an ideal starting point for such ligands. The chloromethyl group can be readily substituted by other coordinating groups, such as amines or carboxylates, to create bidentate or tridentate ligands. These ligands are instrumental in the development of biomimetic metal complexes that model the active sites of metalloenzymes. mdpi.com For example, pyridyl-based ligands are used to mimic the 2-His-1-carboxylate facial triad (B1167595) found in many non-heme iron-containing enzymes, creating catalysts capable of activating C-H bonds. mdpi.com Similarly, they have been employed in copper complexes to model the behavior of oxygen-carrying proteins like hemocyanin. mdpi.com

Applications in the Synthesis of Specific Compound Classes (e.g., within pharmaceutical or agrochemical research intermediates)

Chlorinated pyridine intermediates are crucial in the synthesis of active ingredients for the pharmaceutical and agrochemical industries. The specific substitution pattern of this compound makes it a valuable precursor for targeted, high-value molecules. While specific syntheses starting directly from this compound are often proprietary, the utility of closely related chloromethyl and chloropyridine intermediates is well-documented in scientific literature and patents, highlighting the importance of this structural class.

For instance, related intermediates like 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine are key in the synthesis of proton pump inhibitors such as Dexlansoprazole, which are used to treat acid-related stomach conditions. orientjchem.org Similarly, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride is a well-known intermediate for the drug Pantoprazole. google.com

In the agrochemical sector, related compounds serve as foundational materials for potent pesticides. 2-Chloro-5-(chloromethyl)pyridine is a critical intermediate for the insecticide Acetamiprid. chemicalbook.com Another related compound, 2-Chloro-6-(trichloromethyl)pyridine, is a key advanced intermediate used to produce fungicides, including Picoxystrobin. jubilantingrevia.comhach.com These examples underscore the industrial significance of chloromethylpyridine derivatives as precursors to commercially important compounds.

| Applications of Related Pyridine Intermediates | ||

|---|---|---|

| Intermediate | Compound Class/Product | Application Area |

| 2-Chloro-5-(chloromethyl)pyridine | Acetamiprid | Agrochemical (Insecticide) chemicalbook.com |

| 2-Chloro-6-(trichloromethyl)pyridine | Picoxystrobin | Agrochemical (Fungicide) jubilantingrevia.com |

| 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride | Pantoprazole | Pharmaceutical (Proton Pump Inhibitor) google.com |

| 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine | Dexlansoprazole | Pharmaceutical (Proton Pump Inhibitor) orientjchem.org |

Q & A

Basic: What spectroscopic methods are recommended for characterizing 2-Chloro-6-(chloromethyl)-4-methylpyridine, and how should data be interpreted?

Methodological Answer:

- FTIR and FT-Raman Spectroscopy : Use these to analyze vibrational modes of the pyridine ring and chloromethyl groups. Compare experimental spectra with density functional theory (DFT) calculations (e.g., B3LYP or B3PW91 with 6-311++G** or cc-pVTZ basis sets) to assign peaks and confirm molecular geometry .

- NMR Spectroscopy : Employ H and C NMR to resolve substituent positions. The deshielding effect of chlorine atoms on adjacent protons can help distinguish between 2- and 6-chloro isomers.

- Mass Spectrometry : Use high-resolution MS to verify molecular weight and fragmentation patterns, particularly for chlorinated fragments (e.g., loss of Cl or CHCl groups).

Advanced: How can computational methods like DFT address discrepancies between experimental and theoretical vibrational spectra?

Methodological Answer:

- Functional Selection : If B3LYP fails to match experimental data (e.g., overestimating bond lengths), test hybrid functionals with exact exchange corrections (e.g., CAM-B3LYP) to improve accuracy, as suggested by Becke’s work on thermochemical DFT .

- Basis Set Optimization : Larger basis sets (e.g., cc-pVTZ) reduce basis set superposition errors, critical for modeling weak intermolecular interactions in crystalline phases .

- Conformational Sampling : Perform potential energy surface scans to identify low-energy conformers, which may resolve contradictions in spectral assignments .

Basic: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:

- Reagent Selection : Use anhydrous conditions and chlorinating agents (e.g., SOCl) to minimize hydrolysis of the chloromethyl group.

- Purification : Employ column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to separate byproducts. Confirm purity via HPLC (>99%) and elemental analysis .

- Safety : Follow protocols for handling chlorinated intermediates (e.g., PPE, fume hoods) as outlined in safety guidelines for similar pyridine derivatives .

Advanced: How can researchers optimize reaction conditions for substitutions at the chloromethyl group?

Methodological Answer:

- Nucleophile Screening : Test amines, thiols, and alcohols under varying temperatures (25–80°C) and solvents (DMF, THF). Monitor progress via TLC or in situ IR.

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic displacement in biphasic systems .

- Kinetic Analysis : Perform Eyring plots to determine activation parameters, identifying rate-limiting steps (e.g., Cl– departure vs. nucleophile attack) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions .

- Waste Management : Segregate chlorinated waste in labeled containers for professional disposal to avoid environmental contamination .

- Emergency Response : Maintain neutralizing agents (e.g., sodium bicarbonate) for spills and ensure access to emergency showers .

Advanced: How do structural analogs (e.g., 2-Chloro-4-(chloromethyl)pyridine) inform reactivity studies of this compound?

Methodological Answer:

- Comparative Reactivity : Analyze substituent effects using Hammett plots. The 6-chloromethyl group may enhance electrophilicity at the 2-position compared to 4-substituted analogs .

- Biological Activity Screening : Test against structurally related agrochemicals (e.g., nitrapyrin derivatives) to identify novel bioactivity profiles .

- Crystallography : Use SHELX software for single-crystal X-ray refinement to compare bond angles/distances with analogs, revealing steric or electronic influences .

Advanced: How should researchers design experiments to resolve conflicting data on pyridine ring acidity?

Methodological Answer:

- Competitive Deprotonation : Mix the compound with a weaker acid (e.g., 4-methylpyridine) and a limited base (e.g., NaNH). Analyze via H NMR at low temperatures (–40°C) to detect conjugate base formation, as demonstrated in methylpyridine studies .

- Computational pKa Prediction : Compare calculated pKa values (using COSMO-RS or DFT solvation models) with experimental results to validate acidity trends .

Basic: What regulatory constraints apply to this compound in cross-border research collaborations?

Methodological Answer:

- DSL/NDSL Compliance : Verify if the compound is listed on Canada’s Domestic Substances List (DSL) for legal import/export .

- Proposition 65 (California) : If carcinogenicity is suspected (per analog data), include warnings in documentation and limit exposure per OSHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.